molecular formula C24H23N3O2 B5570297 1-(4-methylphenyl)-4-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinone

1-(4-methylphenyl)-4-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinone

Cat. No. B5570297
M. Wt: 385.5 g/mol
InChI Key: VSAHIMXBRKMBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis approaches for related piperazine derivatives emphasize the importance of specific conditions and precursors. For instance, Eskola et al. (2002) described the synthesis of a piperazine compound via electrophilic fluorination using a palladium-catalyzed method, highlighting the complexity and precision required in synthesizing such compounds (Eskola et al., 2002). Similarly, Ashimori et al. (1991) detailed the synthesis of optically active piperazine derivatives, demonstrating the significance of optical purity in the pharmacological efficacy of these compounds (Ashimori et al., 1991).

Molecular Structure Analysis

The molecular structure of related compounds, such as the analysis by Karczmarzyk and Malinka (2004), reveals the crystal and molecular structure of piperazine derivatives, showing how molecular configuration can affect the chemical behavior and interaction of these compounds (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives are diverse. Mustafa et al. (1964) explored various reactions with phthalazinones and pyrazolin-5-ones, indicating the reactivity of these compounds under different chemical conditions (Mustafa et al., 1964).

Scientific Research Applications

Synthetic Methodologies and Characterization

The synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine or morpholine moieties illustrate an efficient method for creating compounds with potential biological activity. The study highlights the simplicity and high yield of the process, suggesting its usefulness for generating similar compounds for further research applications (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Structural and Conformational Studies

Research on flunarizinium isonicotinate, a compound structurally similar to the query chemical, provides insights into molecular conformations and interactions such as hydrogen bonding and π–π stacking. These studies are crucial for understanding the physical and chemical properties that influence the biological activities of these compounds (Kavitha, Kaur, Jasinski, & Yathirajan, 2014).

Biological Applications and Potentials

Studies on phosphorus dendrimers containing various amine terminal groups, including methyl piperazine and phenyl piperazine, reveal low cytotoxicity towards certain cell strains and efficiency in DNA complexation and transfection. This suggests potential applications in gene therapy and drug delivery systems (Padié, Maszewska, Majchrzak, Nawrot, Caminade, & Majoral, 2009).

Chemical Interactions and Mechanisms

The synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine highlights the compound's potential as a radiolabeled agent for imaging dopamine D4 receptors. The methodology demonstrates the feasibility of creating highly specific radiotracers for neuroimaging applications, offering insights into brain function and disorders (Eskola et al., 2002).

Conformational and Analytical Studies

Research on phosphoric triamides with different piperazinyl groups, including N-4-methylpiperazinyl and N-4-phenylpiperazinyl, provides valuable information on molecular structures and interactions. These studies contribute to the understanding of molecular behavior, which is essential for designing molecules with desired properties and activities (Shariatinia, Védova, Erben, Tavasolinasab, & Gholivand, 2012).

properties

IUPAC Name

1-(4-methylphenyl)-4-(2-methyl-4-phenylpyridine-3-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-17-8-10-20(11-9-17)27-15-14-26(16-22(27)28)24(29)23-18(2)25-13-12-21(23)19-6-4-3-5-7-19/h3-13H,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAHIMXBRKMBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=C(C=CN=C3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-4-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.